molecular formula C11H8Cl2N2 B3996346 2-(2,5-dichlorophenyl)-3-methylpyrazine

2-(2,5-dichlorophenyl)-3-methylpyrazine

Cat. No.: B3996346
M. Wt: 239.10 g/mol
InChI Key: ITYQDOVBFRDXHP-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-3-methylpyrazine is a pyrazine derivative featuring a dichlorophenyl substituent at the 2-position and a methyl group at the 3-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The dichlorophenyl group introduces significant lipophilicity and electronic effects, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-11(15-5-4-14-7)9-6-8(12)2-3-10(9)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYQDOVBFRDXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 2-(2,5-dichlorophenyl)-3-methylpyrazine lies in its combination of a dichlorinated aromatic ring and a methyl group. Below is a comparison with structurally related pyrazines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-(2,5-Dichlorophenyl)-3-methylpyrazine 2-(2,5-dichlorophenyl), 3-methyl C11H8Cl2N2 ~247.1 (calculated) High lipophilicity; potential CNS activity
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine [] 2-methoxy, 3-methyl, 5-(2-methylpropyl) C10H16N2O 180.25 Flavoring agent; moderate logP (2.54)
3-Ethyl-2,5-dimethylpyrazine [] 2,5-dimethyl, 3-ethyl C8H12N2 136.20 Volatile aroma compound; low molecular weight
2,5-Dimethyl-3,6-diphenylpyrazine [] 2,5-dimethyl, 3,6-diphenyl C18H16N2 260.33 High hydrophobicity; bulky substituents

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : Bulky substituents (e.g., diphenyl groups in ) reduce solubility but may improve target specificity .
Physicochemical Properties

The dichlorophenyl group significantly impacts physicochemical parameters:

Property 2-(2,5-Dichlorophenyl)-3-methylpyrazine 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine [] 3-Ethyl-2,5-dimethylpyrazine []
logP ~3.8 (estimated) 2.54 1.85
Water Solubility Low (chlorine reduces polarity) Moderate (methoxy enhances polarity) High (small alkyl groups)
Molecular Weight ~247.1 180.25 136.20

Key Observations :

  • Smaller alkyl-substituted pyrazines (e.g., 3-ethyl-2,5-dimethylpyrazine) exhibit higher volatility, making them suitable for flavor applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dichlorophenyl)-3-methylpyrazine
Reactant of Route 2
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2-(2,5-dichlorophenyl)-3-methylpyrazine

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